Ortho-Methyl Substituent Effect on Predicted FABP5 Binding Affinity: Class-Level Inference from US9353102 Patent SAR
CAS 1795471-30-5 bears an ortho-methylphenyl (o-tolyl) terminal group. Within the Roche US9353102 patent class, the compound represented by BDBM234709 (US9353102, Example 4.15) exhibited a FABP5 IC50 of 16 nM in a TR-FRET displacement assay [1]. While the exact structure of BDBM234709 has not been publicly mapped to CAS 1795471-30-5, the patent SAR indicates that ortho-substituted phenyl amides generally retain sub-100 nM potency on FABP5, whereas para-substituted or unsubstituted phenyl analogs (e.g., BDBM234698, FABP5 IC50 = 143 nM) show approximately 9-fold weaker activity [1][2]. The o-tolyl moiety is therefore predicted—based on class-level SAR logic—to confer intermediate-to-high FABP5 potency that is measurably superior to unsubstituted phenyl controls.
| Evidence Dimension | Predicted FABP5 inhibitory potency (class-level SAR extrapolation) |
|---|---|
| Target Compound Data | No direct assay data available; predicted to fall within the 16–100 nM IC50 range based on ortho-substituted phenyl amide SAR in US9353102 |
| Comparator Or Baseline | Unsubstituted phenyl analog (BDBM234698): FABP5 IC50 = 143 nM [1]; p-CF3-phenyl analog (CAS 1798674-12-0): no FABP data publicly available |
| Quantified Difference | Predicted approximately 3–9 fold potency gain versus unsubstituted phenyl comparator based on class SAR |
| Conditions | TR-FRET assay; human recombinant FABP5; pH 7.5; 10-point 3-fold serial dilution from 50 µM in DMSO [1] |
Why This Matters
For procurement decisions, the o-tolyl substitution provides a structurally rational basis for selecting this compound over the unsubstituted phenyl analog when screening for FABP5-biased or dual FABP4/5 inhibition in metabolic disease models.
- [1] BindingDB. BDBM234709 (US9353102, Example 4.15): FABP5 IC50 = 16 nM; BDBM234698 (US9353102, Example 8): FABP5 IC50 = 143 nM. TR-FRET assay, pH 7.5. View Source
- [2] Buettelmann, B.; Ceccarelli, S. M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non-annulated thiophenylamides. U.S. Patent 9,353,102, May 31, 2016. View Source
